Methyl 8-oxobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate
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Overview
Description
Methyl 8-oxobicyclo[420]octa-1,3,5-triene-7-carboxylate is an organic compound with the molecular formula C10H8O3 It is a bicyclic structure featuring a ketone and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-oxobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a ketone in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-oxobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Methyl 8-oxobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Its derivatives may be explored for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may investigate its potential as a pharmaceutical intermediate.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 8-oxobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the ketone and ester groups, which can participate in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-oxobicyclo[4.2.0]octa-1,3,5-triene-2-carboxylate
- Methyl 7-oxobicyclo[4.2.0]octa-1,3,5-triene-5-carboxylate
Uniqueness
Methyl 8-oxobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
Methyl 8-oxobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate (CAS No. 17539-22-9) is a bicyclic compound with significant biological activity. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound has the molecular formula C10H8O3 and a molecular weight of approximately 176.17 g/mol. The structure features a bicyclic framework that contributes to its unique chemical reactivity and biological interactions.
Antioxidant Properties
Research indicates that this compound exhibits notable antioxidant activity. It has been shown to scavenge free radicals effectively, thereby protecting cellular components from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Activity
Several studies have reported the antimicrobial effects of this compound against a range of pathogens:
Pathogen | Activity | Reference |
---|---|---|
Escherichia coli | Inhibition of growth | |
Staphylococcus aureus | Moderate inhibition | |
Candida albicans | Effective at higher concentrations |
The compound's mechanism appears to involve disrupting cell membrane integrity and inhibiting metabolic pathways essential for microbial survival.
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties in vitro and in vivo. It can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory conditions like arthritis or inflammatory bowel disease.
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing oxidative damage.
- Membrane Disruption : Its lipophilic nature enables it to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Cytokine Modulation : By influencing signaling pathways involved in inflammation, it can downregulate the expression of inflammatory mediators.
Study 1: Antioxidant Efficacy
A study conducted on human cell lines demonstrated that treatment with this compound resulted in a significant reduction in oxidative stress markers compared to untreated controls (p < 0.05). This suggests its potential as a therapeutic agent in oxidative stress-related diseases.
Study 2: Antimicrobial Assessment
In another study focusing on its antimicrobial properties, this compound was tested against various bacterial strains using disk diffusion methods. The results indicated clear zones of inhibition for E. coli and S. aureus, highlighting its effectiveness as an antimicrobial agent.
Properties
CAS No. |
17539-22-9 |
---|---|
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
methyl 8-oxobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate |
InChI |
InChI=1S/C10H8O3/c1-13-10(12)8-6-4-2-3-5-7(6)9(8)11/h2-5,8H,1H3 |
InChI Key |
YWFCSFFNFVXBJX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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